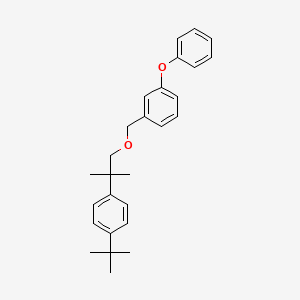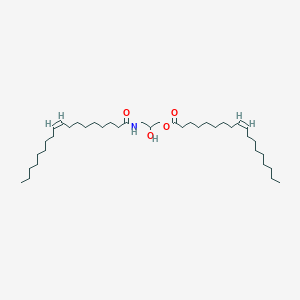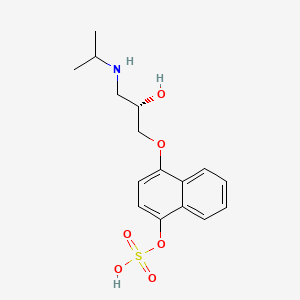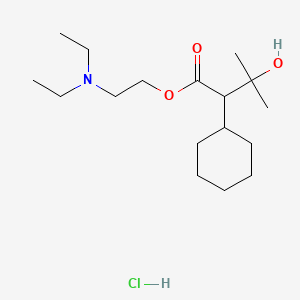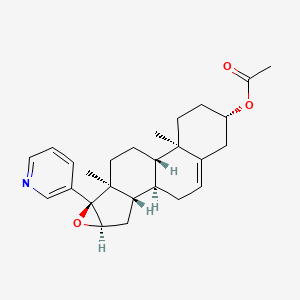
a-Epoxyabiraterone Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a-Epoxyabiraterone Acetate is a derivative of abiraterone acetate, which is an antiandrogen steroidal drug used primarily in the treatment of metastatic prostate cancer. This compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of a-Epoxyabiraterone Acetate typically involves the oxidation of abiraterone acetate. One common method involves using hydrogen peroxide and acetic acid as oxidizing agents. The reaction conditions are carefully controlled to ensure the selective formation of the epoxide group without affecting other functional groups in the molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
a-Epoxyabiraterone Acetate can undergo various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized under specific conditions.
Reduction: The epoxide group can be reduced to form diols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and acetic acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of functionalized derivatives .
科学的研究の応用
a-Epoxyabiraterone Acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of epoxides and their derivatives.
Biology: Investigated for its potential biological activities, including antiandrogenic effects.
Medicine: Explored for its potential therapeutic applications in treating prostate cancer and other androgen-related conditions.
Industry: Used in the development of new pharmaceuticals and chemical intermediates
作用機序
The mechanism of action of a-Epoxyabiraterone Acetate involves its interaction with the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial for androgen biosynthesis. By inhibiting this enzyme, the compound reduces the production of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition can lead to decreased androgen levels, which is beneficial in treating androgen-dependent conditions like prostate cancer .
類似化合物との比較
Similar Compounds
Abiraterone Acetate: The parent compound, used in the treatment of prostate cancer.
β-Epoxyabiraterone Acetate: Another epoxide derivative with similar properties.
17α-Hydroxyprogesterone: A related steroidal compound with different biological activities.
Uniqueness
a-Epoxyabiraterone Acetate is unique due to the presence of the epoxide group, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
2484719-11-9 |
|---|---|
分子式 |
C26H33NO3 |
分子量 |
407.5 g/mol |
IUPAC名 |
[(1R,2S,4R,6R,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-19-8-10-24(2)17(13-19)6-7-20-21(24)9-11-25(3)22(20)14-23-26(25,30-23)18-5-4-12-27-15-18/h4-6,12,15,19-23H,7-11,13-14H2,1-3H3/t19-,20+,21-,22-,23+,24-,25-,26+/m0/s1 |
InChIキー |
QWQDAOJSWITEOJ-XRAHEMMWSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@@H]5[C@]4(O5)C6=CN=CC=C6)C)C |
正規SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4(O5)C6=CN=CC=C6)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


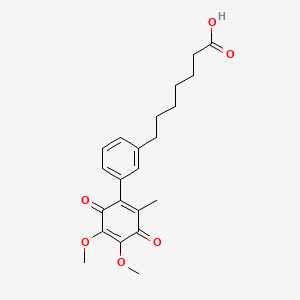
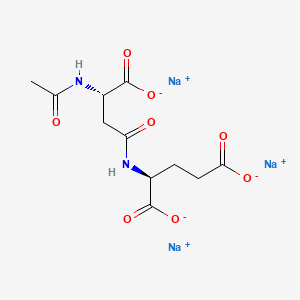
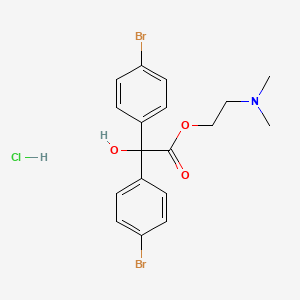
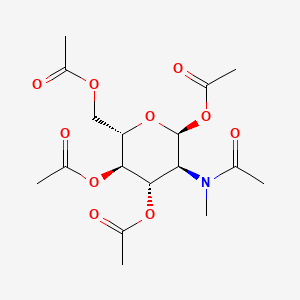
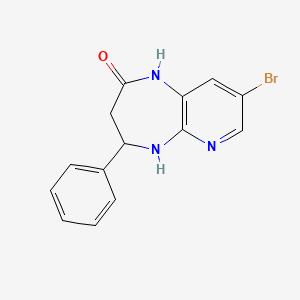
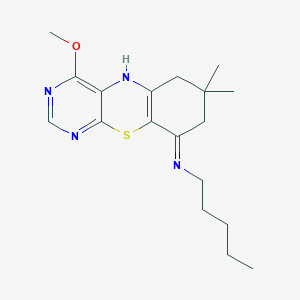
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)

